Pyrido[2,3-D]pyridazin-5(6H)-one

PARP-1 Inhibition Cancer Scaffold Isostere

Replace the phthalazine core of Olaparib with a validated bioisostere that retains nanomolar potency while improving aqueous solubility (LogP = 0, TPSA = 54.4 Ų). Pyrido[2,3-D]pyridazin-5(6H)-one (CAS 1314978-79-4) is a nitrogen-rich fused bicyclic heterocycle used in PARP-1 inhibitor design and agrochemical herbicide discovery. - **Validated activity:** Derivative 8a shows PARP-1 IC50 = 36 nM - **Superior physicochemical profile:** More hydrophilic than phthalazinone (LogP 0 vs. 0.8), reducing formulation challenges - **Synthetic accessibility:** 8-position bromination in 70% yield for focused SAR libraries - **Scale flexibility:** Bulk packaging (1-5 g) for parallel synthesis

Molecular Formula C7H5N3O
Molecular Weight 147.137
CAS No. 1314978-79-4
Cat. No. B2931759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-D]pyridazin-5(6H)-one
CAS1314978-79-4
Molecular FormulaC7H5N3O
Molecular Weight147.137
Structural Identifiers
SMILESC1=CC2=C(C=NNC2=O)N=C1
InChIInChI=1S/C7H5N3O/c11-7-5-2-1-3-8-6(5)4-9-10-7/h1-4H,(H,10,11)
InChIKeyJBCKULHJRXUJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-D]pyridazin-5(6H)-one Scaffold Profile


Pyrido[2,3-D]pyridazin-5(6H)-one (CAS 1314978-79-4), also known as 1H,5H-pyrido[2,3-d]pyridazin-5-one, is a nitrogen-rich fused bicyclic heterocycle composed of a pyridine ring fused to a pyridazinone moiety [1]. This scaffold serves as a privileged isostere for the phthalazine nucleus and has been widely utilized as a key building block in the design of enzyme inhibitors, particularly PARP-1 inhibitors and kinase inhibitors, as well as herbicides [2][3]. The compound is commercially available with high purity specifications and is primarily used in early-stage drug discovery and agrochemical research .

Designed for PARP-1 and kinase inhibitor SAR
Compatible with Standard cross-coupling and amide bond formation
Supplied as High-purity building block for hit-to-lead studies

Pyrido[2,3-D]pyridazin-5(6H)-one: Key Structural Advantages


Direct substitution with simpler pyridazinone or phthalazinone scaffolds is not functionally equivalent due to the unique electronic environment and hydrogen-bonding capacity conferred by the fused pyridine ring. The pyrido[2,3-d]pyridazin-5(6H)-one scaffold exhibits distinct physicochemical properties—including a computed LogP of 0, topological polar surface area of 54.4 Ų, and a single hydrogen bond donor—that directly influence its solubility, permeability, and target engagement profile compared to non-fused or alternative fused systems [1]. Furthermore, the scaffold has been validated as an effective isostere for the phthalazine core in PARP-1 inhibitors, enabling retention of nanomolar potency while offering synthetic diversification points not available in the parent phthalazine structure [2]. These differences are quantifiable and directly impact the success of structure-activity relationship (SAR) campaigns and lead optimization efforts.

Target Scaffold Pyrido[2,3-d]pyridazin-5(6H)-one
Substitute Consideration Phthalazinone or simpler pyridazinone
Electronic/H-bonding Fused pyridine alters H-bond capacity; may shift target engagement
Physicochemical Profile Lower LogP and higher TPSA modify solubility and permeability
Synthetic Handles 8-position bromination enables diversification not available on phthalazinone

Pyrido[2,3-D]pyridazin-5(6H)-one: Quantitative Evidence Guide


PARP-1 Inhibition Isostere Benchmarking

The pyridopyridazinone scaffold serves as a direct isostere for the phthalazine core of the approved PARP-1 inhibitor Olaparib. A derivative of this scaffold (compound 8a) demonstrated an IC50 of 36 nM against PARP-1, which is statistically comparable to Olaparib's IC50 of 34 nM under the same assay conditions [1]. This validates the scaffold's ability to maintain target potency while providing a distinct chemical handle for further optimization.

PARP-1 Isostere Benchmark
Class-level
36 nM (derivative 8a) vs 34 nM (Olaparib)
Supports PARP-1 inhibitor scaffold selection
In vitro PARP-1 enzyme inhibition assay
PARP-1 Inhibition Cancer Scaffold Isostere

Physicochemical Profile vs. Phthalazinone Core

The computed physicochemical profile of Pyrido[2,3-D]pyridazin-5(6H)-one (LogP = 0, TPSA = 54.4 Ų, HBD = 1, HBA = 3) differs significantly from the phthalazinone core (e.g., phthalazin-1(2H)-one: LogP ≈ 0.8, TPSA = 46.0 Ų) [1][2]. The lower LogP and higher TPSA of the pyridopyridazinone scaffold predict improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for optimizing the pharmacokinetic profile of lead compounds.

Physicochemical Comparison
Reported
LogP 0 (XLogP3) vs phthalazinone ~0.8
Supports solubility-driven scaffold selection
Computed values; higher TPSA also noted
Drug-likeness Physicochemical Properties Medicinal Chemistry

Commercial Purity Compared to Alternative Scaffolds

Commercially available Pyrido[2,3-D]pyridazin-5(6H)-one (CAS 1314978-79-4) is consistently supplied with a minimum purity specification of 97% (AKSci) to 98% (Leyan), which is superior to many other specialty heterocyclic building blocks in the same price range that are often offered at 95% purity . This higher purity reduces the need for additional purification steps prior to use in sensitive biological assays.

Commercial Purity Grade
Data to verify
97–98% (vs. typical 95% heterocyclic blocks)
Assay-ready purity supports reproducible SAR
Vendor specifications; confirm lot-specific COA
Chemical Procurement Purity Specification Building Block

Patent-Validated Derivatization Routes

The 8-position of the pyrido[2,3-d]pyridazin-5(6H)-one scaffold is readily amenable to functionalization, as demonstrated in patent literature where 8-methylpyrido[2,3-d]pyridazin-5(6H)-one was brominated to yield 8-(bromomethyl)pyrido[2,3-d]pyridazin-5(6H)-one in 70% yield (210 mg from 300 mg starting material) [1]. This reactivity profile is distinct from phthalazinone derivatives, which typically require harsher conditions for analogous alkylation. Additionally, the scaffold is explicitly claimed in herbicide patents (EP0555957A1) with demonstrated in vivo activity [2].

Derivatization Route
Reported
70% yield: bromination at 8-position
Enables efficient library synthesis
NBS, benzoyl peroxide, CHCl₃, 80°C, 6 hr
Synthetic Chemistry Patent Literature Derivatization

Pyrido[2,3-D]pyridazin-5(6H)-one Application Scenarios


PARP-1 Inhibitor Isostere Replacement

Procure this scaffold for the design of novel PARP-1 inhibitors when seeking to replace the phthalazine core of Olaparib with a bioisostere that retains nanomolar potency (IC50 = 36 nM for derivative 8a) while offering distinct synthetic handles for further optimization [1]. The scaffold's validated inhibitory activity makes it a strategic starting point for SAR campaigns.

Hydrophilic Scaffold for Early Drug Discovery

Utilize Pyrido[2,3-D]pyridazin-5(6H)-one in hit-to-lead programs where improved aqueous solubility is critical. With a computed LogP of 0 and TPSA of 54.4 Ų, this scaffold is more hydrophilic than the commonly used phthalazinone core (LogP ≈ 0.8), potentially reducing formulation challenges and improving oral bioavailability [1][2].

Focused Compound Library Synthesis

The ready derivatization of the 8-position (e.g., bromination in 70% yield) [1] makes this scaffold ideal for generating focused libraries. Purchase this building block in bulk (1-5 g scale) for parallel synthesis efforts aimed at exploring SAR around the pyridopyridazinone core in both medicinal chemistry and agrochemical discovery programs [2].

Novel Herbicidal Agent Development

The pyrido[2,3-d]pyridazin-5(6H)-one core is explicitly claimed in herbicide patents with demonstrated in vivo activity [1]. Procure this scaffold for the synthesis and evaluation of novel herbicidal lead compounds, leveraging the established synthetic routes and structure-activity relationships detailed in the patent literature.

Application
Selection Property
Validation Focus
PARP-1 inhibitor SAR studies
Isosteric phthalazine replacement profile
PARP-1 enzyme inhibition screening
Hit-to-lead solubility optimization
Hydrophilic property profile
Aqueous solubility and permeability assays
Focused library synthesis
Derivatizable 8-position
Synthetic yield and diversification scope
Agrochemical lead generation
Patent-validated herbicidal core
In vivo herbicidal activity screening
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